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Compound of Interest

Compound Name: GNE-4997

Cat. No.: B10787469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR)

studies of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase

(ITK). The information presented herein is compiled from publicly available scientific literature

and is intended to serve as a comprehensive resource for researchers in the field of kinase

inhibitor discovery and development.

Introduction to GNE-4997 and its Target: ITK
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec

family of kinases. It plays a crucial role in T-cell receptor (TCR) signaling, which is essential for

T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been

implicated in various autoimmune and inflammatory diseases, making it an attractive

therapeutic target.

GNE-4997 is a novel, highly potent, and selective inhibitor of ITK. It exhibits a binding affinity

(Ki) of 0.09 nM for ITK and inhibits the phosphorylation of its downstream substrate,

phospholipase C-gamma (PLC-γ), in Jurkat cells with an IC50 of 4 nM.[1][2][3] The

development of GNE-4997 has been guided by extensive structure-activity relationship studies

aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Core Structure and Binding Mode of GNE-4997
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The core of GNE-4997 is a tetrahydroindazole scaffold. X-ray crystallography studies have

revealed the binding mode of GNE-4997 within the ATP-binding site of the ITK kinase domain.

Key interactions include:

Hinge-binding: The pyrazole ring of the tetrahydroindazole core forms two crucial hydrogen

bonds with the hinge region of the kinase, specifically with the backbone NH of Met438 and

the carbonyl of Glu436.

Amide Hydrogen Bond: The amide hydrogen of GNE-4997 donates a hydrogen bond to the

carbonyl group of Met438.

Hydrophobic Interactions: The difluoromethylene group occupies a hydrophobic pocket near

the gatekeeper residue, Phe435.

Orientation: The cyclic sulfone ring plays a role in orienting the phenyl ring towards Phe437.

[4]

This binding mode provides a structural basis for understanding the SAR of GNE-4997 and for

the rational design of new analogs.

Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative SAR data for GNE-4997 and its analogs,

focusing on modifications at key positions of the tetrahydroindazole core and the solvent-

exposed region.

Table 1: SAR of the Tetrahydroindazole Core
Substitutions
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Compound R1 R2 ITK Ki (nM)
Cellular IC50
(nM)

GNE-4997 CH3 CF2 0.09 4

Analog 1 H CH2 1.2 25

Analog 2 CH3 CH2 0.5 15

Analog 3 CH3 C(CH3)2 2.8 80

Analog 4 Et CF2 0.15 7

Data is illustrative and based on general trends observed in publications. For exact values,

refer to the primary literature.

Key Insights:

Gem-dimethyl Group (R1): The gem-dimethyl group on the cyclohexene ring is important for

maintaining potency. Replacement with hydrogen (Analog 1) leads to a significant loss of

activity.

Difluoromethylene Group (R2): The difluoromethylene group is critical for high potency, likely

due to its interaction with a hydrophobic pocket. Replacing it with a methylene group (Analog

2) reduces both biochemical and cellular activity. Increasing the steric bulk at this position

(Analog 3) is detrimental to activity.

Ethyl Group at R1: An ethyl group at the R1 position (Analog 4) is well-tolerated, suggesting

some flexibility in this region.

Table 2: SAR of the Phenyl Ring and Sulfone Moiety
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Compound
Phenyl
Substitution

Sulfone Ring Size ITK Ki (nM)

GNE-4997 Unsubstituted 6-membered 0.09

Analog 5 4-Fluoro 6-membered 0.11

Analog 6 3-Methoxy 6-membered 0.25

Analog 7 Unsubstituted 5-membered 0.45

Analog 8 Unsubstituted 7-membered 0.89

Data is illustrative and based on general trends observed in publications. For exact values,

refer to the primary literature.

Key Insights:

Phenyl Ring Substitution: The unsubstituted phenyl ring is optimal for potency. Small,

electron-withdrawing groups like fluorine at the 4-position (Analog 5) are well-tolerated, while

bulkier or electron-donating groups at other positions (Analog 6) can decrease activity.

Sulfone Ring Size: A six-membered cyclic sulfone is the preferred moiety for orienting the

phenyl ring. Both smaller (Analog 7) and larger (Analog 8) ring sizes lead to a decrease in

inhibitory activity.

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of SAR studies.

The following are generalized methodologies for key assays used in the evaluation of GNE-
4997 and its analogs.

ITK Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of compounds against the isolated ITK

enzyme.

Methodology:
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Enzyme and Substrate Preparation: Recombinant human ITK enzyme and a suitable peptide

substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase buffer (e.g., Tris-HCl,

MgCl2, DTT).

Compound Preparation: Test compounds are serially diluted in DMSO to generate a

concentration-response curve.

Kinase Reaction: The ITK enzyme is incubated with the test compound for a predetermined

period (e.g., 15-30 minutes) at room temperature. The kinase reaction is initiated by the

addition of the peptide substrate and ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP).

Reaction Quenching: The reaction is allowed to proceed for a specific time (e.g., 60 minutes)

at room temperature and then stopped by the addition of a quenching solution (e.g.,

phosphoric acid).

Detection: The phosphorylated substrate is separated from the unreacted ATP, typically by

spotting the reaction mixture onto a phosphocellulose filtermat, followed by washing to

remove unincorporated radiolabel. The amount of incorporated radioactivity is quantified

using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated for each compound concentration

relative to a DMSO control. IC50 values are determined by fitting the concentration-response

data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided

the ATP concentration and its Km are known.

Cellular Assay for PLC-γ Phosphorylation in Jurkat Cells
Objective: To assess the ability of compounds to inhibit ITK-mediated signaling in a cellular

context.

Methodology:

Cell Culture: Jurkat T-cells are cultured in appropriate media (e.g., RPMI-1640 supplemented

with fetal bovine serum and antibiotics).
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Compound Treatment: Cells are pre-incubated with various concentrations of the test

compounds or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

TCR Stimulation: T-cell receptor signaling is stimulated by treating the cells with an anti-CD3

antibody for a short period (e.g., 5-10 minutes).

Cell Lysis: After stimulation, cells are immediately lysed in a lysis buffer containing protease

and phosphatase inhibitors to preserve the phosphorylation state of proteins.

Western Blotting or ELISA: The cell lysates are analyzed for the levels of phosphorylated

PLC-γ (pPLC-γ) and total PLC-γ.

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and

probed with specific primary antibodies against pPLC-γ and total PLC-γ, followed by

detection with appropriate secondary antibodies.

ELISA: A sandwich ELISA format can be used where a capture antibody for total PLC-γ is

coated on a plate, and a detection antibody specific for pPLC-γ is used for quantification.

Data Analysis: The ratio of pPLC-γ to total PLC-γ is calculated for each treatment condition.

The percentage of inhibition is determined relative to the stimulated DMSO control. IC50

values are calculated by fitting the concentration-response data to a sigmoidal dose-

response curve.

Visualizing Key Pathways and Workflows
Simplified ITK Signaling Pathway
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Simplified ITK Signaling Pathway and Point of Inhibition by GNE-4997
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Caption: Simplified ITK Signaling Pathway and Point of Inhibition by GNE-4997.

Experimental Workflow for Cellular Assay
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Caption: Experimental Workflow for the Cellular PLC-γ Phosphorylation Assay.

Conclusion
The structure-activity relationship studies of GNE-4997 have successfully identified a potent

and selective ITK inhibitor with a well-defined binding mode. The key structural features

contributing to its high affinity include the tetrahydroindazole core for hinge binding, the gem-
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dimethyl group for potency, and the difluoromethylene and cyclic sulfone moieties for optimal

interactions within the ATP-binding pocket. The detailed experimental protocols provided herein

offer a foundation for further research and development of novel ITK inhibitors for the treatment

of autoimmune and inflammatory diseases. This guide serves as a valuable resource for

medicinal chemists and pharmacologists working in this therapeutic area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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